molecular formula C20H11NO3S B6082158 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide

Cat. No. B6082158
M. Wt: 345.4 g/mol
InChI Key: HCKZTENSXMZMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide, also known as TPCA-1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. TPCA-1 has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide inhibits the activity of the transcription factor NF-κB by binding to the kinase IKK-β, which is responsible for the activation of NF-κB. N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide prevents the phosphorylation of the inhibitor IκBα, which leads to the degradation of IκBα and subsequent activation of NF-κB. By inhibiting the activity of IKK-β, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide prevents the activation of NF-κB and reduces inflammation.
Biochemical and Physiological Effects:
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of NF-κB. N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. In addition, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been extensively studied and has been shown to have a high degree of selectivity for IKK-β. However, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide. One area of research is the development of more potent and selective inhibitors of IKK-β. Another area of research is the development of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide analogs with improved solubility and pharmacokinetic properties. In addition, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has shown promising results in the treatment of various diseases, and further studies are needed to evaluate its potential therapeutic applications in humans. Finally, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to have some off-target effects, and further studies are needed to evaluate its selectivity and specificity for IKK-β.

Synthesis Methods

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with 2-acetylthiophene to form 2-(2-nitrophenyl)-3-acetylthiophene, which is then reduced to 2-(2-aminophenyl)-3-acetylthiophene. The final step involves the reaction of 2-(2-aminophenyl)-3-acetylthiophene with propargyl bromide to form N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide.

Scientific Research Applications

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been shown to reduce inflammation and improve the outcomes of various diseases.

properties

IUPAC Name

N-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3S/c22-17(11-10-13-6-2-1-3-7-13)21-19-18-15(12-25-19)14-8-4-5-9-16(14)24-20(18)23/h1-9,12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZTENSXMZMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide

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